N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide
Description
N1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide is an oxalamide derivative characterized by a benzo[b]thiophene moiety, a hydroxypropyl linker, and a phenylethyl substituent. Its molecular formula is C₂₀H₁₉FN₂O₃S (as per structurally similar analogues) .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-14(15-8-4-3-5-9-15)23-20(25)19(24)22-13-21(2,26)18-12-16-10-6-7-11-17(16)27-18/h3-12,14,26H,13H2,1-2H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVMZRVSAJOJEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide typically involves multiple steps:
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Formation of the Benzo[b]thiophene Moiety: : This can be achieved through cyclization reactions involving thiophenes and benzene derivatives. For example, a common method involves the use of palladium-catalyzed coupling reactions .
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Introduction of the Hydroxypropyl Group: : The hydroxypropyl group can be introduced via an epoxide ring-opening reaction. This step often requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack on the epoxide ring .
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Formation of the Oxalamide Linkage: : The final step involves the reaction of the intermediate with oxalyl chloride, followed by the addition of the amine component (1-phenylethylamine). This step typically requires an inert atmosphere and low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The benzo[b]thiophene moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxides or sulfones .
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Reduction: : Reduction of the oxalamide linkage can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
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Substitution: : The hydroxypropyl group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like tosyl chloride or thionyl chloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Tosyl chloride, thionyl chloride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
In chemistry, N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The benzo[b]thiophene moiety is known for its biological activity, and the compound could be a candidate for drug development targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its complex structure allows for fine-tuning of these properties through chemical modifications.
Mechanism of Action
The mechanism of action of N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The benzo[b]thiophene moiety may play a crucial role in binding to the active site of enzymes or receptors, while the oxalamide linkage could enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations and reported activities of oxalamide analogues:
Pharmacological and Metabolic Insights
- Benzo[b]thiophene Derivatives : Compounds like Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (31) exhibit potent anticancer activity (GI₅₀ <10 nM) and overcome P-glycoprotein-mediated resistance . The target compound’s benzo[b]thiophene group may confer similar advantages, though its oxalamide backbone could alter binding kinetics.
- Metabolic Stability: Oxalamides such as N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) resist amide hydrolysis in rat hepatocytes, suggesting metabolic stability . This contrasts with N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (No. 1767), which undergoes rapid metabolism .
Key Research Findings and Gaps
Anticancer Potential: The benzo[b]thiophene moiety in the target compound aligns with scaffolds showing activity against multidrug-resistant cancers . However, the oxalamide group’s role remains unverified.
Metabolic Pathways: Unlike No. 1768, which resists hydrolysis , the target’s hydroxypropyl group may undergo oxidation or glucuronidation, necessitating further study.
Biological Activity
N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound with significant biological activity, primarily due to its interaction with serotonin receptors. This article provides a comprehensive overview of its biological activity, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.
Structural Features
The compound features a benzo[b]thiophene moiety, a hydroxypropyl group, and an oxalamide linkage. Its IUPAC name is N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-(1-phenylethyl)oxalamide, which reflects its intricate structure that contributes to its biological properties.
| Property | Details |
|---|---|
| Molecular Formula | C21H22N2O3S |
| Molecular Weight | 378.48 g/mol |
| CAS Number | 2034464-67-8 |
This compound primarily targets the 5-HT1A serotonin receptor , which is crucial in regulating mood and anxiety. By binding to this receptor, the compound can modulate neurotransmitter release and influence various cellular signaling pathways associated with mood disorders.
Research Findings
Recent studies have highlighted the compound's potential in treating mood disorders due to its selective affinity for serotonin receptors. The following table summarizes key findings from various research studies:
Case Studies
- Anxiolytic Effects in Animal Models : In a controlled study involving rodents, this compound was administered to assess its impact on anxiety-related behaviors. Results indicated a significant reduction in anxiety-like behaviors compared to control groups, suggesting its potential as an anxiolytic agent.
- Mood Regulation Studies : Another study focused on the compound's ability to modulate mood in models of depression. Results showed that treatment with the compound led to increased serotonin levels in the brain, correlating with improved mood outcomes.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of Benzo[b]thiophene Moiety : Achieved through cyclization reactions involving thiophenes and benzene derivatives.
- Introduction of Hydroxypropyl Group : Accomplished via an epoxide ring-opening reaction using bases like sodium hydroxide.
- Oxalamide Linkage Formation : Involves coupling reactions between amines and oxalic acid derivatives.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting benzo[b]thiophen-2-yl derivatives with 2-hydroxypropylamine intermediates, followed by oxalamide coupling using carbodiimide-based reagents (e.g., EDC/HOBt). For example, similar oxalamides were synthesized by reacting brominated intermediates with hydroxy or amine groups in DMF or THF, followed by purification via silica gel chromatography . Key steps include:
- Step 1 : Functionalization of benzo[b]thiophene with a hydroxypropyl group.
- Step 2 : Activation of the oxalamide precursor (e.g., oxalyl chloride).
- Step 3 : Coupling with 1-phenylethylamine under inert conditions.
- Purity : Final compounds are typically isolated with >90% purity using LC-MS and NMR validation .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of 1H/13C NMR (to verify substituent environments and stereochemistry) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For example:
- 1H NMR : Benzo[b]thiophene protons appear as distinct aromatic signals (δ 7.2–7.8 ppm), while the hydroxypropyl group shows a broad OH peak (δ 1.5–2.2 ppm) .
- LC-MS/APCI+ : Monitor the [M+H]+ ion (e.g., m/z 423.27 for analogous compounds) and validate purity via HPLC (>90%) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Methodological Answer :
- Substituent Variation : Modify the benzo[b]thiophene or phenylethyl groups (e.g., introduce electron-withdrawing/donating substituents) and assess biological activity. For instance, shows that chloro or nitro groups on benzyl rings enhance inhibitory potency in related oxalamides .
- Assay Design : Use enzymatic or cellular assays (e.g., IC50 determination against soluble epoxide hydrolase) to quantify activity changes. Compare with control compounds like N1-(adamantyl)-N2-(4-chlorobenzyl)oxalamide .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins .
Q. How should researchers address contradictions in toxicity data across studies?
- Methodological Answer :
- Dose-Response Analysis : Conduct in vivo studies (e.g., 28-day rat models) to establish a no-observed-effect level (NOEL). reports a NOEL of 100 mg/kg/day for structurally similar oxalamides, validated via histopathology and serum biomarkers .
- Metabolite Profiling : Use LC-MS/MS to identify toxic metabolites, especially from cytochrome P450-mediated oxidation.
- Cross-Study Comparison : Account for differences in species, administration routes, and purity levels (e.g., impurities >0.1% can skew results) .
Q. What advanced techniques are recommended for resolving crystallographic data discrepancies?
- Methodological Answer :
- SHELX Refinement : Use SHELXL for small-molecule crystallography to refine atomic coordinates against high-resolution X-ray data. highlights its robustness for handling twinned crystals or low-symmetry space groups .
- Validation Tools : Cross-check with PLATON (for symmetry errors) and Mercury (for hydrogen-bonding networks).
- Data Collection : Optimize crystal mounting (e.g., cryo-cooling) to minimize radiation damage during synchrotron experiments .
Methodological Tables
Table 1 : Key Analytical Parameters for Structural Validation
| Technique | Parameters | Example Data from Evidence |
|---|---|---|
| 1H NMR (400 MHz) | DMSO-d6, δ 1.10–2.20 (m, CH2/CH3) | |
| LC-MS (APCI+) | [M+H]+ = 423.27 (C20H22N2O3S) | |
| HPLC Purity | C18 column, 90:10 H2O/ACN gradient |
Table 2 : Comparative SAR of Oxalamide Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
